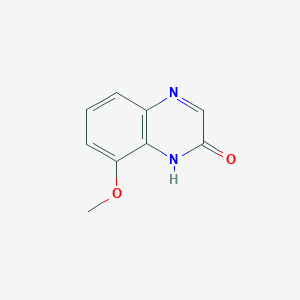
5-Fluoro-2,3,3-trimethyl-3h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,3,3-trimethyl-3h-indole is a fluorinated indole derivative with the molecular formula C11H12FN. This compound is notable for its unique structural features, including a fluorine atom at the 5-position and three methyl groups at the 2, 3, and 3 positions of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3,3-trimethyl-3h-indole typically involves the introduction of the fluorine atom and the methyl groups onto the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring. The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2,3,3-trimethyl-3h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic fluorination reagents like Selectfluor are used for introducing fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various fluorinated derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2,3,3-trimethyl-3h-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,3,3-trimethyl-3h-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3-trimethyl-3H-indole: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-fluoroindole: Contains a fluorine atom but lacks the additional methyl groups, leading to different reactivity and applications.
2,3-dimethyl-5-fluoroindole:
Uniqueness
5-Fluoro-2,3,3-trimethyl-3h-indole is unique due to the combination of the fluorine atom and three methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12FN |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
5-fluoro-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H12FN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 |
Clave InChI |
CNIGIKJWPKTMGG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)F |
SMILES canónico |
CC1=NC2=C(C1(C)C)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Chloromethyl)benzoyl]pyrrolidine](/img/structure/B1644311.png)


![[4-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B1644322.png)

![6-(4-Methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-YL)-2-[(1Z)-2-phenylethenyl]-4-pyrimidinamine](/img/structure/B1644346.png)
![1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol](/img/structure/B1644352.png)
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B1644360.png)



![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)
